Cas no 98436-74-9 (4-Pyridinecarbonitrile,2-ethenyl-)
4-Pyridinecarbonitrile,2-ethenyl- Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyridinecarbonitrile,2-ethenyl-
- 2-vinylisonicotinonitrile
- 4-Pyridinecarbonitrile,2-ethenyl-(9CI)
- 98436-74-9
- OJFWMPFEOAXMKP-UHFFFAOYSA-N
- 4Cyano-2-vinylpyridine
- 2-Ethenyl-4-pyridinecarbonitrile
- SCHEMBL931149
- CS-0365369
- DTXSID90663865
- A1-20023
- 2-ethenylpyridine-4-carbonitrile
-
- MDL: MFCD18820817
- Inchi: 1S/C8H6N2/c1-2-8-5-7(6-9)3-4-10-8/h2-5H,1H2
- InChI Key: OJFWMPFEOAXMKP-UHFFFAOYSA-N
- SMILES: N1C=CC(C#N)=CC=1C=C
Computed Properties
- Exact Mass: 130.053
- Monoisotopic Mass: 130.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 36.7A^2
Experimental Properties
- PSA: 36.68000
- LogP: 1.59628
4-Pyridinecarbonitrile,2-ethenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029207228-250mg |
2-Vinylisonicotinonitrile |
98436-74-9 | 97% | 250mg |
$189.28 | 2023-08-31 | |
| Alichem | A029207228-1g |
2-Vinylisonicotinonitrile |
98436-74-9 | 97% | 1g |
$450.45 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436039-1g |
2-Vinylisonicotinonitrile |
98436-74-9 | 97% mix TBC as stabilizer | 1g |
¥3858.00 | 2024-04-23 | |
| Crysdot LLC | CD11001120-1g |
2-Vinylisonicotinonitrile |
98436-74-9 | 97% | 1g |
$428 | 2024-07-19 |
4-Pyridinecarbonitrile,2-ethenyl- Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 4-Pyridinecarbonitrile,2-ethenyl-
4-Pyridinecarbonitrile,2-ethenyl- (CAS No. 98436-74-9)
4-Pyridinecarbonitrile,2-ethenyl- is a heterocyclic compound with a pyridine ring substituted at the 2-position with an ethenyl group and at the 4-position with a cyano group. This compound, also known as Ethenylpyridinecarbonitrile, belongs to the class of pyridine derivatives and is widely studied for its unique chemical properties and potential applications in various fields.
The CAS No. 98436-74-9 refers to this specific compound in the Chemical Abstracts Service registry, which is a standardized system for identifying chemical substances. The structure of 4-Pyridinecarbonitrile,2-ethenyl- consists of a six-membered aromatic ring with one nitrogen atom at position 1, an ethenyl group (-CH₂CH₂-) attached at position 2, and a cyano group (-CN) at position 4. This arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable substrate for further chemical modifications and functionalization.
Recent studies have highlighted the potential of Ethenylpyridinecarbonitrile in organic synthesis as a versatile building block. Its reactivity towards nucleophilic substitution and electrophilic addition reactions has been extensively explored, enabling the construction of complex molecular architectures with high precision. For instance, researchers have utilized this compound as a precursor for synthesizing bioactive molecules, including pharmaceutical agents and agrochemicals.
In terms of spectroscopic analysis, Ethenylpyridinecarbonitrile exhibits characteristic absorption bands in UV-vis spectroscopy due to its conjugated π-system. The presence of the cyano group further enhances the electron-withdrawing effects, which influence the compound's redox properties and reactivity in various chemical transformations.
Moreover, Ethenylpyridinecarbonitrile has been employed in catalytic processes as a ligand or catalyst precursor due to its ability to coordinate with metal ions effectively. This property has been leveraged in asymmetric catalysis and transition metal-catalyzed reactions, contributing to the development of enantioselective synthesis routes.
Another significant area of research involving Ethenylpyridinecarbonitrile is its application in materials science. The compound has been used as a monomer in polymer synthesis, where its aromaticity and functional groups contribute to the formation of high-performance polymers with tailored electronic properties.
In conclusion, Ethenylpyridinecarbonitrile (CAS No. 98436-74-9) is a multifaceted compound with diverse applications across organic synthesis, catalysis, and materials science. Its unique structure and reactivity continue to inspire innovative research directions, solidifying its importance in contemporary chemical research.
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